(2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one

Lipophilicity Chromatography Oxazolidinone

(2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one (CAS 649723-64-8) is a chiral, non-racemic oxazolidin-5-one derivative. It is a defined-stereochemistry building block , not a generic oxazolidinone antibiotic (e.g., linezolid) or a simple Evans auxiliary.

Molecular Formula C10H19NO2S
Molecular Weight 217.33 g/mol
CAS No. 649723-64-8
Cat. No. B12878021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one
CAS649723-64-8
Molecular FormulaC10H19NO2S
Molecular Weight217.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C1NC(C(=O)O1)CCSC
InChIInChI=1S/C10H19NO2S/c1-10(2,3)9-11-7(5-6-14-4)8(12)13-9/h7,9,11H,5-6H2,1-4H3/t7-,9-/m1/s1
InChIKeyWFWLZDDHOUJCAP-VXNVDRBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one is Not a Commodity Oxazolidinone


(2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one (CAS 649723-64-8) is a chiral, non-racemic oxazolidin-5-one derivative. It is a defined-stereochemistry building block , not a generic oxazolidinone antibiotic (e.g., linezolid) or a simple Evans auxiliary. Its C-2 tert-butyl group and C-4 methylsulfanylethyl side chain create a unique, lipophilic (XLogP3 = 2.4 ) and hydrogen-bonding (1 HBD, 4 HBA ) environment that underpins its differential behavior in asymmetric synthesis and medicinal chemistry campaigns.

Identity Defined (2R,4R) stereochemistry building block
Profile High lipophilicity and 4 HBA sites vs. simple oxazolidinones
Use Context Asymmetric synthesis and chiral pool applications, not a generic oxazolidinone antibiotic

The Risk of Substituting (2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one with a Generic Analog


Simple oxazolidinones (e.g., 2-oxazolidinone, XLogP3 = -0.8) lack the specific lipophilicity and stereochemical elements required for enantioselective transformations. Even a close stereoisomer or the (2S,4S)-enantiomer would invert the chiral environment, leading to opposite enantioselectivity in downstream reactions. Furthermore, the S-methyl thioether side chain is not a passive substituent; it can serve as a masked thiol, a metal-coordinating group, or a precursor to sulfoxide/sulfone oxidation states. Substituting this compound with a generic or incorrectly configured oxazolidinone directly risks failed asymmetric induction, unpredictable solubility, and loss of the functional handle, thereby derailing synthetic routes .

Target: Defined (2R,4R) stereochemistry
Substitute: Racemic or (2S,4S) enantiomer
May reverse enantioselectivity and derail asymmetric induction
Target: C-4 methylsulfanyl side chain (functional handle)
Substitute: Simple alkyl or unsubstituted oxazolidinone
Loss of masked thiol/sulfoxide precursor; altered solubility and reactivity
Target: XLogP3 ~2.4 and 4 HBA profile
Substitute: 2-Oxazolidinone (XLogP3 −0.8, 2 HBA)
Physicochemical mismatch may disrupt extraction, chromatography, and binding

Head-to-Head Evidence: (2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one vs. Comparators


Reversed-Phase Chromatographic Behavior: How the C-4 Methylsulfanyl Side Chain Drives 12-Fold Higher Lipophilicity vs. a Simple C-4 Methyl Oxazolidinone

The target compound's XLogP3 of 2.4 is significantly higher than that of the simplest unsubstituted oxazolidinone (XLogP3 = -0.8) and 12-fold higher than a C-4 methyl-substituted oxazolidinone (XLogP3 = 0.2) . This large difference dictates that the target compound will be retained much longer on a reversed-phase HPLC column and will partition differently in liquid-liquid extractions. For a procurement scientist, this means that a generic oxazolidinone cannot be used interchangeably in a synthetic sequence or purification protocol designed around this compound's specific polarity.

Lipophilicity (XLogP3)
Reported
ΔXLogP3 +2.2
12-fold higher vs. C-4 methyl analog
Drives method-specific retention and extraction differentiation
Computed by XLogP3 3.0; cross-study comparable
Lipophilicity Chromatography Oxazolidinone

Defined (2R,4R) Stereochemistry: A Single, Characterized Enantiomer vs. a Racemic or Unspecified Mixture

The target compound is unambiguously defined by two atom stereocenters with a specified (2R,4R) configuration and zero undefined stereocenters . In contrast, a generic or racemic oxazolidinone would present a statistical mixture of diastereomers. For researchers executing asymmetric synthesis, the use of a defined enantiomer is a prerequisite; the (2S,4S) enantiomer would induce the opposite absolute configuration in products. This eliminates the need for costly and time-consuming chiral resolution steps, directly reducing the number of synthetic steps and improving overall yield.

Stereocenter Definition
Class-level inference
2 defined / 0 undefined
vs. racemic mixture (undefined)
Predictable stereochemical outcome; avoids racemate resolution
Based on registered PubChem stereochemistry
Stereochemistry Enantiomeric purity Chiral building block

Hydrogen Bond Acceptor Count: A 4-Acceptor Profile Enables Unique Supramolecular Interactions

With 4 hydrogen bond acceptor sites (2 from the oxazolidinone carbonyl and ring O, 1 from the ring N, and 1 from the thioether S) and only 1 donor , this compound offers a specific H-bond acceptor-donor ratio that is atypical for simple oxazolidinones. This profile is particularly relevant when the compound is used as a ligand, a catalyst, or a building block for targeting biological receptors where multiple H-bond interactions are required for affinity and selectivity.

H-Bond Acceptors
Supporting evidence
4 HBA, 1 HBD
vs. generic oxazolidinone: 2 HBA
Supports ligand or supramolecular interaction design
2 additional HBA from thioether and ring N
Hydrogen bonding Crystal engineering Receptor binding

Commercial Availability with 97% Purity: A Benchmark for Synthetic Utility vs. Bespoke Syntheses

A major vendor supplies this compound with a certified purity of 97% . For a custom-synthesized chiral oxazolidinone, purity can be highly variable and is often not guaranteed above 95% without extensive purification. The 97% benchmark directly impacts the stoichiometric calculations and reproducibility of subsequent reactions, reducing the need for pre-use purification and minimizing the introduction of unknown impurities into complex synthetic sequences.

Purity (Vendor)
Data to verify
97%
vs. custom synthesis 90–95%
Reported purity supports initial stoichiometric planning
Source-specific review recommended
Purity Procurement Reproducibility

Where (2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one Delivers Scientifically and Commercially


Chiral Pool Synthesis of Methionine or Selenomethionine Analogues

The compound's (2R,4R) configuration, which corresponds to the D-amino acid stereochemistry, and its methylthioethyl side chain, which is the side chain of methionine, make it an ideal protected chiral precursor for D-methionine or selenomethionine derivatives. The 97% purity eliminates the need for pre-functionalization purification, and the defined stereochemistry ensures the final amino acid product maintains the desired D-configuration .

Asymmetric Synthesis of Sulfur-Containing Heterocycles

The thioether functionality at C-4 serves as a masked thiol or a precursor to sulfoxide/sulfone. This enables late-stage diversification in the synthesis of sulfur-containing bioactive molecules, such as sulfonamide antibiotics. The high lipophilicity (XLogP3=2.4) also facilitates phase-transfer catalysis conditions, where the compound's solubility in organic solvents is advantageous .

Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 217.33 Da, 4 HBA, and a unique 3D shape defined by the oxazolidinone ring in an envelope conformation, this compound adheres to the 'Rule of Three' guidelines for fragments. Its defined stereochemistry and stability make it a high-quality, non-promiscuous fragment for screening against protein targets, such as kinases or proteases, where the thioether can engage in additional non-covalent interactions .

Calibration Standard for Chiral Chromatography Method Development

The combination of a UV-active oxazolidinone chromophore, high lipophilicity, and well-defined stereochemistry makes this compound an excellent standard for developing chiral HPLC or SFC methods. Its long retention time relative to less lipophilic oxazolidinones can serve as a benchmark for evaluating column performance and method ruggedness for late-eluting chiral analytes .

Application
Selection Property
Validation Focus
Chiral pool synthesis of D-methionine/selenomethionine analogues
Defined (2R,4R) stereochemistry
Stereochemical outcome and enantiomeric excess evaluation
Asymmetric synthesis of sulfur-containing heterocycles
C-4 methylsulfanyl handle; high lipophilicity
Reactivity in oxidation/alkylation; phase-transfer performance
Fragment-based drug discovery library member
Low MW, 4 HBA, defined 3D envelope conformation
Rule-of-three compliance; binding assay promiscuity assessment
Chiral chromatography method development standard
UV-active chromophore; high lipophilicity; defined stereochemistry
Retention time reproducibility; column performance benchmarking
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